3-Bromo-2-hydroxy-5-nitropyridine

Overview

Description

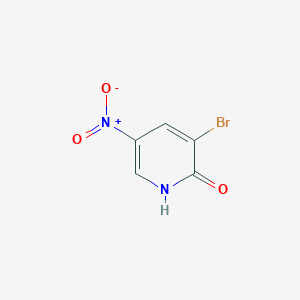

3-Bromo-2-hydroxy-5-nitropyridine is a heterocyclic organic compound with the molecular formula C(_5)H(_3)BrN(_2)O(_3) It is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-5-nitropyridine typically involves the bromination of 2-hydroxy-5-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Major Products:

Substitution: Formation of 3-substituted-2-hydroxy-5-nitropyridine derivatives.

Reduction: Formation of 3-bromo-2-hydroxy-5-aminopyridine.

Oxidation: Formation of 3-bromo-2-oxo-5-nitropyridine.

Scientific Research Applications

Pharmaceutical Development

3-Bromo-2-hydroxy-5-nitropyridine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in developing compounds targeting bacterial infections and cancer therapies. The compound's unique chemical properties facilitate the formation of complex structures necessary for effective drug action.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing novel antimicrobial agents. The resulting compounds exhibited enhanced antibacterial activity against resistant strains of bacteria, highlighting the compound's potential in addressing public health challenges.

Agricultural Chemicals

In agriculture, this compound is incorporated into agrochemical formulations to improve pest control efficacy. Its stability and reactivity allow for the development of products that enhance crop yields while managing pest populations effectively.

Case Study: Formulation of Pesticides

Research indicated that formulations containing this compound demonstrated superior performance in controlling specific pests compared to conventional pesticides. This improvement is attributed to the compound's ability to disrupt pest metabolism.

Analytical Chemistry

The compound serves as a reagent in various analytical methods, aiding researchers in identifying and quantifying other substances within complex mixtures. Its ability to form stable complexes with metal ions makes it valuable in environmental and forensic analysis.

Data Table: Analytical Applications

| Application | Methodology | Outcome |

|---|---|---|

| Metal Ion Detection | Spectrophotometry | Enhanced sensitivity and specificity |

| Environmental Testing | Chromatography | Accurate quantification of pollutants |

Material Science

This compound finds applications in developing specialized materials, including polymers and coatings that require specific chemical functionalities for improved performance. Its incorporation into materials can enhance thermal stability and mechanical properties.

Case Study: Development of Coatings

A project focused on creating high-performance coatings using this compound resulted in materials with increased resistance to environmental degradation, showcasing the compound's utility in material science.

Biochemical Research

In biochemical research, this compound is instrumental in studies exploring enzyme inhibition and various biochemical pathways. Its role as a biochemical probe aids researchers in understanding complex biological processes.

Data Table: Biochemical Applications

| Research Focus | Application | Findings |

|---|---|---|

| Enzyme Inhibition | In vitro assays | Identification of potential drug targets |

| Pathway Analysis | Metabolomics | Insights into metabolic pathways |

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and hydroxyl group can form hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

- 3-Bromo-2-hydroxy-5-methylpyridine

- 3-Bromo-2-hydroxy-5-chloropyridine

- 3-Bromo-2-hydroxy-5-fluoropyridine

Comparison: 3-Bromo-2-hydroxy-5-nitropyridine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties compared to its methyl, chloro, and fluoro analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and interaction profiles.

Biological Activity

3-Bromo-2-hydroxy-5-nitropyridine (CHBrNO) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine atom, a hydroxyl group, and a nitro group, which contribute to its unique chemical properties and biological interactions. This article delves into the biological activity of this compound, examining its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The molecular structure of this compound includes:

- Bromine atom at the 3-position.

- Hydroxyl group at the 2-position.

- Nitro group at the 5-position.

These functional groups play critical roles in the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic processes.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves inducing apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| A549 | 22.7 |

| HeLa | 18.9 |

These findings indicate that this compound may serve as a lead compound in anticancer drug development.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting key enzymes involved in cellular metabolism.

- Cell Membrane Disruption : The hydrophobic nature of the bromine atom may allow the compound to integrate into lipid membranes, causing permeability changes.

- Apoptosis Induction : Evidence suggests that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various nitro-pyridine derivatives, including this compound, demonstrating its broad-spectrum antimicrobial activity against resistant strains .

- Anticancer Research : A recent publication in Cancer Letters highlighted the compound's ability to induce apoptosis in MCF-7 cells through mitochondrial pathways, suggesting its potential as a therapeutic agent for breast cancer .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 and the hydroxyl group at position 2 are key sites for substitution reactions.

Halogen Exchange Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Mechanistic Insight : The bromine substituent activates the pyridine ring toward NAS due to electron-withdrawing effects from the nitro group.

Hydroxyl Group Substitution

The hydroxyl group at position 2 can be replaced under phosphorylation or esterification conditions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxyl → Chlorine | POCl₃, reflux | 3-Bromo-2-chloro-5-nitropyridine | 92% | |

| Hydroxyl → Methoxy | CH₃I, K₂CO₃, DMF | 3-Bromo-2-methoxy-5-nitropyridine | 85% |

Reduction Reactions

The nitro group at position 5 is reducible to an amine, enabling access to aminopyridine derivatives.

Catalytic Hydrogenation

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro → Amine | H₂, Pd/C, ethanol, 25°C | 3-Bromo-2-hydroxy-5-aminopyridine | 88% |

Mechanistic Insight : The nitro group is reduced via a stepwise pathway involving nitroso and hydroxylamine intermediates .

Hydrazine-Mediated Reduction

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro → Hydrazinyl | N₂H₄, FeCl₃, H₂O, 80°C | 3-Bromo-2-hydroxy-5-hydrazinylpyridine | 70% |

Coupling Reactions

The bromine atom participates in cross-coupling reactions to form biaryl structures.

Suzuki-Miyaura Coupling

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine → Aryl | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 3-Aryl-2-hydroxy-5-nitropyridine | 82% |

Mechanistic Insight : Oxidative addition of Pd(0) to the C–Br bond precedes transmetalation with the boronic acid.

Nitro Group Reactivity

The nitro group directs electrophilic substitution and participates in sigmatropic rearrangements.

-Sigmatropic Shift

Under acidic conditions, the nitro group migrates via a-shift mechanism, as observed in nitropyridine derivatives :

Electrophilic Aromatic Substitution

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Bromo-2-hydroxy-5,6-dinitropyridine | 65% |

Oxidation and Side Reactions

The hydroxyl group can oxidize to a carbonyl under strong oxidizing conditions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxyl → Ketone | KMnO₄, H₂O, 100°C | 3-Bromo-5-nitro-2-pyridone | 58% |

Stability and Side Reactions

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-hydroxy-5-nitropyridine, and how can reaction efficiency be maximized?

- Methodological Answer : Synthesis typically involves sequential functionalization of pyridine derivatives. For example:

- Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Bromination : Direct electrophilic bromination at the 3-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃).

- Hydroxylation : Oxidize a methyl or methoxy group at the 2-position (if present) to a hydroxyl group via acidic or basic hydrolysis.

Optimization Tips : - Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.

- Adjust stoichiometry (e.g., 1.2 equiv Br₂ for complete bromination) and reaction time based on intermediate stability .

Q. Which purification techniques are effective for isolating this compound with high purity?

- Methodological Answer :

- Recrystallization : Use a mixture of dimethylformamide (DMF) and ethanol (1:3 v/v) due to the compound’s high melting point (246–250°C, as observed in structural analogs). Pre-dissolve the crude product in hot DMF, then slowly add ethanol to induce crystallization .

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., ethyl acetate/hexane, 3:7 to 1:1) to separate byproducts.

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify aromatic protons (δ 8.5–9.0 ppm for nitro-adjacent protons; δ 6.5–7.5 ppm for hydroxyl-proximal protons).

- ¹³C NMR : Confirm substituent positions (e.g., nitro carbons at ~150 ppm, brominated carbons at ~110 ppm).

- IR : Detect functional groups (O–H stretch ~3200 cm⁻¹; NO₂ asymmetric stretch ~1520 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]⁺ = 220.99 for C₅H₃BrN₂O₃) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Storage : Keep in a cool (<25°C), dry place in amber glass vials to prevent photodegradation.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Advanced Questions

Q. How can computational chemistry resolve contradictions in reported regioselectivity during bromination of nitro-pyridine derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Use the B3LYP hybrid functional with a 6-31G* basis set to model transition states and compare activation energies for bromination at different positions.

- Natural Bond Orbital (NBO) Analysis : Evaluate electronic effects (e.g., nitro group’s electron-withdrawing nature) to predict preferred bromination sites.

- Case Study : For 2-hydroxy-5-nitropyridine, DFT predicts higher stability for 3-bromo substitution due to reduced steric hindrance and favorable resonance stabilization .

Q. What experimental strategies address discrepancies in thermal stability data for halogenated nitropyridines?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert (N₂) and oxidative (O₂) atmospheres.

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks and analyze purity via HPLC.

- Contradiction Resolution : Cross-validate with thermogravimetric analysis (TGA) to distinguish between melting and decomposition events .

Q. How do solvent effects influence the tautomeric equilibrium of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor tautomeric shifts (e.g., keto-enol equilibrium) in solvents of varying polarity (hexane vs. DMSO).

- Computational Solvation Models : Apply the polarizable continuum model (PCM) in Gaussian to simulate solvent effects on tautomer stability.

- Key Finding : Protic solvents (e.g., water) stabilize the enol form via hydrogen bonding, while aprotic solvents favor the keto form .

Q. What mechanistic insights explain competing pathways in the nucleophilic substitution of this compound?

- Methodological Answer :

- Kinetic Studies : Track reaction rates with varying nucleophiles (e.g., amines, thiols) using ¹H NMR.

- Isotopic Labeling : Use ¹⁵N-labeled ammonia to confirm SNAr (nucleophilic aromatic substitution) vs. radical pathways.

- DFT Transition State Analysis : Identify whether the reaction proceeds via a Meisenheimer complex (SNAr) or single-electron transfer (radical) mechanism .

Properties

IUPAC Name |

3-bromo-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSOHRDMTWDAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346570 | |

| Record name | 3-Bromo-2-hydroxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-33-6 | |

| Record name | 3-Bromo-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydroxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxy-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.